molecular formula C4H8O2 B586580 Butyric-3,3,4,4,4-D5 acid CAS No. 156779-02-1

Butyric-3,3,4,4,4-D5 acid

Cat. No.: B586580
CAS No.: 156779-02-1
M. Wt: 93.137
InChI Key: FERIUCNNQQJTOY-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric-3,3,4,4,4-D5 acid is a deuterium-labeled form of butyric acid, where five hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties and applications. The molecular formula of this compound is C4H3D5O2, and it has a molecular weight of 93.14 g/mol .

Biochemical Analysis

Biochemical Properties

Butyric acid is a short-chain fatty acid that can influence glucose and lipid metabolism .

Cellular Effects

The cellular effects of Butyric-3,3,4,4,4-D5 acid are not well-documented. Its parent compound, butyric acid, has been shown to have significant effects on cells. For instance, it has been reported to reduce high-fat diet-related metabolic disturbances and improve intestinal barrier function .

Temporal Effects in Laboratory Settings

After three years, the compound should be re-analyzed for chemical purity before use .

Metabolic Pathways

Butyric acid, the parent compound, is involved in the butanoate metabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyric-3,3,4,4,4-D5 acid typically involves the deuteration of butyric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at the desired positions in the butyric acid molecule .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using deuterium-labeled substrates. For instance, Clostridium tyrobutyricum can be used to ferment glucose or xylose in a medium enriched with deuterium oxide (D2O), resulting in the production of deuterium-labeled butyric acid .

Chemical Reactions Analysis

Types of Reactions: Butyric-3,3,4,4,4-D5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyric-3,3,4,4,4-D5 acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butyric acid metabolism.

    Biology: It helps in studying the effects of butyric acid on cellular processes, including gene expression and cell differentiation.

    Medicine: It is used in research related to gastrointestinal health, as butyric acid is known to have beneficial effects on gut microbiota and inflammation.

    Industry: It is used in the production of deuterium-labeled compounds for various industrial applications.

Comparison with Similar Compounds

  • Butyric-3,3-d2 acid
  • Butyric-4,4,4-d3 acid
  • Butyric-d7 acid

Comparison: Butyric-3,3,4,4,4-D5 acid is unique due to the specific placement of deuterium atoms, which makes it particularly useful in detailed metabolic studies. Compared to other deuterium-labeled butyric acids, it provides more precise information on the metabolic pathways and mechanisms involving butyric acid .

Properties

IUPAC Name

3,3,4,4,4-pentadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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